3-Acetyl-2-ethylbenzofuran
Overview
Description
3-Acetyl-2-ethylbenzofuran: is an organic compound with the molecular formula C12H12O2 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Acetyl-2-ethylbenzofuran typically begins with 2-ethylbenzofuran.
Reaction with Acylating Agents: The 2-ethylbenzofuran is reacted with acylating agents such as acetyl chloride under basic conditions to introduce the acetyl group at the 3-position.
Optimization: The reaction conditions, including temperature and solvent, can be optimized to achieve higher yields and purity.
Industrial Production Methods:
Scale-Up: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield.
Catalysts: Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetyl-2-ethylbenzofuran can undergo oxidation reactions to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or even further to a hydrocarbon.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 3-Acetyl-2-ethylbenzofuran is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Benzofuran derivatives, including this compound, have shown potential as antimicrobial agents.
Medicine:
Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 3-Acetyl-2-ethylbenzofuran may exert its effects by inhibiting specific enzymes involved in microbial growth or cancer cell proliferation.
Pathways: The compound can interfere with metabolic pathways critical for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
2-Acetylbenzofuran: Similar in structure but lacks the ethyl group at the 2-position.
3-Acetylbenzofuran: Similar but lacks the ethyl group at the 2-position.
2,3-Diacetylbenzofuran: Contains an additional acetyl group at the 2-position.
Uniqueness:
Structural Features: The presence of both an acetyl group at the 3-position and an ethyl group at the 2-position makes 3-Acetyl-2-ethylbenzofuran unique.
Biological Activity: Its unique structure may contribute to its distinct biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-ethyl-1-benzofuran-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-10-12(8(2)13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEWHHLOSXJICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480789 | |
Record name | 3-ACETYL-2-ETHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-18-3 | |
Record name | 3-ACETYL-2-ETHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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